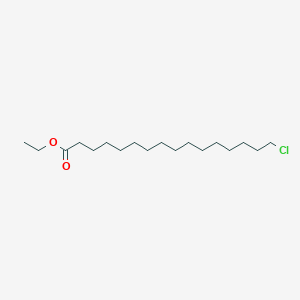
Ethyl 16-chlorohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 16-chlorohexadecanoate is an ester compound derived from hexadecanoic acid, also known as palmitic acid. This compound features a long carbon chain with a chlorine atom attached to the 16th carbon and an ethyl ester group at the terminal end. Esters like this compound are known for their relatively low reactivity and stability, making them useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 16-chlorohexadecanoate can be synthesized through the esterification of 16-chlorohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 16-chlorohexadecanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The chlorine atom on the 16th carbon can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 16-chlorohexadecanoic acid and ethanol.
Reduction: 16-chlorohexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 16-chlorohexadecanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 16-chlorohexadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 16-chlorohexadecanoic acid, which can then interact with various molecular targets. The chlorine atom on the 16th carbon may influence the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Ethyl hexadecanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 16-chlorohexadecanoate: Similar structure but with a methyl ester group instead of an ethyl group.
16-chlorohexadecanoic acid: The free acid form, which is more reactive in esterification reactions .
Uniqueness: this compound is unique due to the presence of the chlorine atom on the 16th carbon, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C18H35ClO2 |
|---|---|
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
ethyl 16-chlorohexadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
Clave InChI |
LLQIPKKBHAQTDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



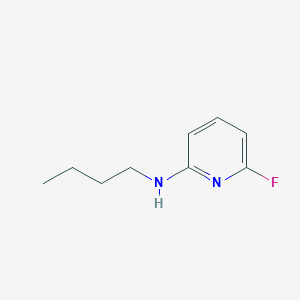
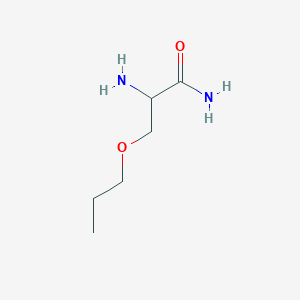
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
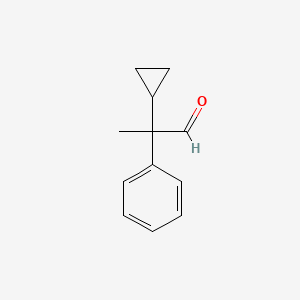
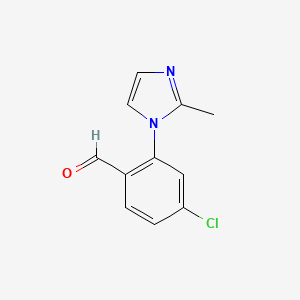
![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)

![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
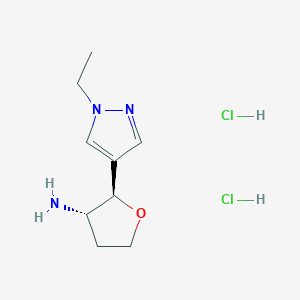
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
